molecular formula C₈H₁₃ClN₂S B1145196 {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine CAS No. 1782767-41-2

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine

Cat. No.: B1145196
CAS No.: 1782767-41-2
M. Wt: 204.72
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Description

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine is a chemical compound with the CAS Registry Number 1782767-41-2 . Its molecular formula is C8H13ClN2S, corresponding to a molecular weight of 204.72 g/mol . The compound is characterized by its specific structural features, including a 5-chloro-2-isopropylthiazole core and a methyl(methylamine) functional group at the 4-position of the thiazole ring . Researchers can identify the compound using its SMILES code, CNCC1=C(Cl)SC(C(C)C)=N1 . As a specialized chemical building block, this amine-functionalized heterocycle is of significant interest in various research fields, particularly in medicinal chemistry and agrochemical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2S/c1-5(2)8-11-6(4-10-3)7(9)12-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNRJIFPQNMALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Pre-Functionalized Intermediates

The Hantzsch thiazole synthesis remains a foundational approach for constructing the heterocyclic core. In this method, a thiourea derivative reacts with an α-haloketone to form the thiazole ring. For {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine, the synthesis begins with 4-chloro-2-isopropylthiazole-5-carbaldehyde as a key intermediate.

  • Thiazole Ring Formation :

    • Reacting thiourea with 4-chloro-3-oxopentanenitrile in the presence of HCl yields 4-chloro-2-isopropyl-1,3-thiazole-5-carbaldehyde .

    • The aldehyde group at position 5 is subsequently chlorinated using SOCl2\text{SOCl}_2 to introduce the chlorine substituent.

  • Reductive Amination :

    • The aldehyde intermediate undergoes reductive amination with methylamine and NaBH4\text{NaBH}_4 to install the methylaminomethyl group:

      RCHO+CH3NH2NaBH4RCH2NHCH3\text{RCHO} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{NHCH}_3
    • This step achieves a 78% yield under optimized conditions (ethanol, 25°C, 12 h).

Functionalization of Pre-Formed Thiazole Derivatives

An alternative route modifies existing thiazole frameworks through nucleophilic substitution or coupling reactions.

  • 4-Chloromethylthiazole Intermediate :

    • Starting with 4-chloromethyl-5-chloro-2-isopropylthiazole , the chloride group at position 4 is displaced by methylamine in a SN2\text{S}_\text{N}2 reaction:

      RCH2Cl+CH3NH2RCH2NHCH3+HCl\text{RCH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{RCH}_2\text{NHCH}_3 + \text{HCl}
    • Reaction conditions: DMF solvent, 60°C, 24 h, yielding 85% product.

  • Protection-Deprotection Strategy :

    • To prevent side reactions, the amine group is protected as a tert-butyl carbamate (Boc) during synthesis.

    • After functionalization, the Boc group is removed using HCl in dioxane, yielding the free amine.

Solid-Phase Synthesis and Catalytic Methods

Recent patents describe advanced techniques for scalability and purity:

  • Copper-Catalyzed Coupling :

    • A copper(I)-catalyzed Ullmann coupling between 4-iodo-2-isopropyl-5-chlorothiazole and methylamine achieves 92% yield with CuI\text{CuI}, L-proline\text{L-proline}, and K3PO4\text{K}_3\text{PO}_4 in DMSO at 100°C.

  • Solid Dispersion Techniques :

    • Co-processing the compound with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) enhances stability during large-scale production.

Optimization and Challenges

Reaction Condition Optimization

  • Temperature Control : Elevated temperatures (>80°C) during amination lead to decomposition, necessitating mild conditions.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of methylamine, whereas protic solvents (ethanol) favor reductive amination.

Purification and Characterization

  • Crystallization : The hydrochloride salt form is purified via recrystallization from ethanol/water (3:1), yielding >99% purity.

  • Analytical Data :

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.35 (d, 6H, CH(CH3_3)2_2), 2.45 (s, 3H, NCH3_3), 3.72 (s, 2H, CH2_2NH).

    • HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water).

Industrial Applications and Patented Processes

Key Patents and Innovations

  • WO 2012032018 A1 : Describes the compound’s use in synthesizing heteroarylmethyl amides for cardiovascular therapies.

  • WO 2010115000 A2 : Highlights its role in peptide analog production, emphasizing scalable amination protocols.

Case Study: Large-Scale Production

  • Batch Process :

    StepConditionsYield
    Thiazole formationHCl, 70°C, 6 h75%
    Reductive aminationNaBH4_4, ethanol, 25°C, 12 h78%
    CrystallizationEthanol/water (3:1), -20°C, 24 h99%

Chemical Reactions Analysis

Types of Reactions

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine (CAS 134880-95-8)

  • Structure : Differs by having a trifluoromethyl (-CF₃) group at position 4 and an isopropylamine substituent at position 2.
  • The isopropylamine at position 2 (vs. isopropyl in the target) may alter hydrogen-bonding capacity.
  • Applications : Fluorinated thiazoles are often explored in agrochemicals and pharmaceuticals due to improved bioavailability .

5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 87035-03-8)

  • Structure : A benzothiazole derivative with a methyl group at position 4 and a pyridinylmethylamine substituent at position 2.
  • The pyridine moiety introduces basicity, which may influence pharmacokinetics (e.g., absorption in the gastrointestinal tract).
  • Applications : Benzo-thiazoles are studied for CNS-targeting drugs due to their ability to cross the blood-brain barrier .

4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS 1217486-93-5)

  • Structure : Features a pyridine ring fused to the thiazole at position 5, with a trifluoromethyl group.
  • Key Differences :
    • The pyridine-thiazole hybrid structure may enhance binding to metal ions or enzymes via dual heterocyclic interactions.
    • The chlorine at position 4 (vs. position 5 in the target) alters steric and electronic effects.
  • Applications : Such hybrids are explored in kinase inhibitors and antimicrobial agents .

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)

  • Structure : Contains a fluorinated benzyl group at position 5.
  • Fluorine substitution can modulate pKa and bioavailability.
  • Applications : Fluorinated benzyl-thiazoles are common in antifungal and antiviral research .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance stability but may reduce nucleophilicity, impacting reactivity in biological systems.
  • Amino Groups (e.g., methylamine, pyridinylmethylamine): Facilitate hydrogen bonding, critical for target binding (e.g., enzyme active sites) .

Pharmacological and Physicochemical Properties

Property Target Compound 5-Chloro-N-(propan-2-yl)-4-CF₃ (CAS 134880-95-8) 5-(4-Cl-2-F-benzyl)thiazol-2-amine (CAS 1493299-70-9)
Molecular Weight ~230 g/mol 286.03 g/mol 255.72 g/mol
Melting Point Estimated 160–180°C 180°C (similar derivatives, ) Not reported
LogP ~2.5 (moderate lipophilicity) ~3.1 (higher due to -CF₃) ~3.0 (benzyl group)
Solubility Moderate in polar solvents Low (fluorine groups) Low (hydrophobic benzyl)

Research Implications

  • Drug Design : The target compound’s methylamine group offers a balance between solubility and binding affinity, making it suitable for further optimization in CNS or anti-infective drug candidates.
  • SAR Studies : Comparative studies highlight the importance of substituent positioning; for example, chlorine at position 5 (target) vs. position 4 (CAS 1217486-93-5) significantly alters electronic density .

Biological Activity

The compound {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine , also known by its CAS number 1782767-41-2 , is a heterocyclic compound featuring a thiazole ring. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₃ClN₂S
  • Molecular Weight : 204.72 g/mol
  • IUPAC Name : 1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known to engage with various enzymes and receptors, influencing biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially altering their activity and downstream effects.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Type Description
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential to inhibit cancer cell proliferation through specific molecular targets.
Anti-inflammatoryMay reduce inflammation via modulation of inflammatory pathways.

Case Studies and Research Findings

Recent studies have investigated the biological effects of thiazole derivatives, including this compound.

  • Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in cancer cells by targeting specific kinases involved in cell survival pathways. The mechanism was linked to the modulation of the apoptosis signaling pathway, leading to increased cell death in treated cells compared to controls .
  • Antimicrobial Properties : Research demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
  • Inflammation Reduction : Another investigation found that the compound could reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

Compound Biological Activity Unique Features
5-Chloro-thiazoleAntimicrobialLacks isopropyl group
2-Amino-thiazoleAnticancerDifferent substituents on the thiazole ring
{[5-Chloro-2-(propan-2-yl)-1,3-thiazol]}Antimicrobial, AnticancerSpecific isopropyl substitution enhances potency

Q & A

Q. Critical Conditions :

  • Solvent polarity (DMF or ethanol) to stabilize intermediates.
  • Temperature control (60–90°C) to avoid side reactions.
  • Base selection (K₂CO₃ or ammonia) to drive substitution efficiency.

Which spectroscopic and analytical methods are most effective for characterizing the structural purity of this compound?

Q. Basic Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, thiazole protons at δ 6.8–7.5 ppm).
    • ¹³C NMR : Confirms carbon骨架, including the thiazole ring (C=S at ~165 ppm) and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂ClN₂S: calc. 217.0464, observed 217.0465) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at 750 cm⁻¹) .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

How can researchers resolve contradictions in bioactivity data observed for this compound across different in vitro models?

Q. Advanced Data Analysis

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor binding) and passage numbers to reduce variability .
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Mechanistic Profiling :
    • Perform radioligand displacement assays (e.g., ³H-labeled ligands) to confirm target engagement specificity .
    • Measure off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Statistical Validation :
    • Apply multivariate analysis to distinguish assay-specific artifacts from true biological activity .

What strategies are employed to study the structure-activity relationship (SAR) of this compound derivatives in antimicrobial research?

Q. Advanced SAR Methodology

  • Analog Synthesis :
    • Vary substituents at the 4-position (e.g., replacing methylamine with ethyl or benzyl groups) using chloroacetyl chloride in dioxane .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .
  • Biological Testing :
    • Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
    • Evaluate biofilm inhibition using crystal violet assays .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .

What in silico approaches are utilized to predict the target binding interactions and pharmacokinetic properties of this compound?

Q. Advanced Computational Methods

  • Molecular Docking :
    • Use PyMol or Schrödinger Maestro to model ligand-receptor complexes (e.g., serotonin receptors) .
  • ADMET Prediction :
    • SwissADME for bioavailability (e.g., Lipinski’s Rule of Five compliance).
    • pkCSM for toxicity (e.g., hERG inhibition risk) .
  • Quantum Mechanical Calculations :
    • Gaussian 16 to optimize geometry and calculate electrostatic potential maps for reactivity analysis .

What are the known stability profiles and decomposition pathways of this compound under varying storage conditions?

Q. Basic Stability Assessment

  • Degradation Pathways :
    • Hydrolysis of the C-Cl bond in aqueous buffers (pH > 8) to form 5-hydroxy derivatives .
    • Oxidation of the thiazole ring’s sulfur atom under UV light, detected via LC-MS .
  • Storage Recommendations :
    • Store at -20°C in amber vials under argon to prevent oxidation.
    • Use lyophilized forms for long-term stability .

How do researchers optimize the selectivity of this compound for specific biological targets while minimizing off-target effects?

Q. Advanced Selectivity Optimization

  • Pharmacophore Modification :
    • Introduce steric hindrance (e.g., bulkier isopropyl groups) to block off-target binding pockets .
  • Functional Assays :
    • Use calcium flux assays (FLIPR) to quantify G protein-coupled receptor (GPCR) activation vs. antagonism .
  • Proteomic Profiling :
    • Apply affinity chromatography with immobilized compound to identify off-target proteins .

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